molecular formula C18H18N2O3S2 B2799954 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 886933-62-6

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2799954
CAS No.: 886933-62-6
M. Wt: 374.47
InChI Key: MHJBJGNUWCNSQB-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethoxy groups and an ethylthio group attached to a benzamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide are currently unknown. This compound is structurally similar to other benzothiazole derivatives, which have been reported to interact with various biological targets . .

Mode of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzothiazole derivatives have been implicated in a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzothiazole derivatives have been reported to exhibit a variety of biological effects, including cytotoxicity against cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent polarity has been shown to affect the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 5,6-dimethoxy-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Attachment of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction, where an ethylthiol reagent reacts with the benzothiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylthio group or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxybenzo[d]thiazol-2-amine
  • N-(benzo[d]thiazol-2-yl)benzamide
  • 3,5-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide is unique due to the presence of both dimethoxy and ethylthio substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBJGNUWCNSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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